molecular formula C25H25N3O5S2 B298838 N-(2-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

N-(2-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

Cat. No. B298838
M. Wt: 511.6 g/mol
InChI Key: WLHQICINILBBPZ-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide, also known as "MTB-1", is a novel compound with potential applications in scientific research. It was first synthesized by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous studies exploring its properties and potential uses.

Mechanism of Action

The exact mechanism of action of MTB-1 is not yet fully understood, but it is believed to act through the inhibition of certain enzymes and ion channels involved in cell signaling pathways. MTB-1 has been shown to have a high affinity for the sigma-2 receptor, a protein that is overexpressed in many cancer cells. By binding to this receptor, MTB-1 is thought to induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
Studies have shown that MTB-1 has a number of biochemical and physiological effects. In addition to its anti-tumor activity, MTB-1 has been shown to modulate the activity of certain ion channels in neurons, which could have potential implications for the treatment of neurological disorders. MTB-1 has also been shown to have anti-inflammatory properties, which could make it a useful tool in the study of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTB-1 for use in lab experiments is its high potency and specificity. Because it has a high affinity for the sigma-2 receptor, MTB-1 is able to induce cell death in cancer cells at lower concentrations than other compounds. However, one limitation of MTB-1 is its relatively complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on MTB-1. One area of interest is the development of new analogs of MTB-1 with improved potency and selectivity. Another potential direction is the study of MTB-1 in combination with other anti-cancer agents, to determine whether it could be used as part of a combination therapy. Additionally, further studies are needed to better understand the mechanism of action of MTB-1 and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of MTB-1 involves a multi-step process that begins with the reaction of 2-hydrazinobenzoic acid with 4-(3-thietanyloxy)benzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product, MTB-1. The synthesis of MTB-1 is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.

Scientific Research Applications

MTB-1 has been shown to have potential applications in a variety of scientific research fields. One area of particular interest is cancer research, where MTB-1 has been shown to have potent anti-tumor activity in preclinical models. MTB-1 has also been studied for its potential use as a tool in neuroscience research, where it has been shown to modulate the activity of certain ion channels in neurons.

properties

Product Name

N-(2-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

Molecular Formula

C25H25N3O5S2

Molecular Weight

511.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H25N3O5S2/c1-32-24-10-6-5-9-23(24)28(35(30,31)22-7-3-2-4-8-22)16-25(29)27-26-15-19-11-13-20(14-12-19)33-21-17-34-18-21/h2-15,21H,16-18H2,1H3,(H,27,29)/b26-15+

InChI Key

WLHQICINILBBPZ-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4

SMILES

COC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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